molecular formula C10H17N B1227947 6,6-Dimethyl-4-methylene-3-bicyclo[3.1.1]heptanamine

6,6-Dimethyl-4-methylene-3-bicyclo[3.1.1]heptanamine

Cat. No.: B1227947
M. Wt: 151.25 g/mol
InChI Key: ZEKALTOSWFXTCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-beta-pinene: is a derivative of beta-pinene, a bicyclic monoterpene hydrocarbon. Beta-pinene is a naturally occurring compound found in the essential oils of many plants, particularly coniferous trees. The introduction of an amino group at the third position of the beta-pinene molecule results in 3-amino-beta-pinene, which exhibits unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-beta-pinene typically involves the following steps:

Industrial Production Methods: Industrial production of 3-amino-beta-pinene follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-beta-pinene undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines with different degrees of hydrogenation.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

    Substitution: Halogenating agents like chlorine or bromine, followed by nucleophiles such as amines or alcohols.

Major Products Formed:

    Oxidation: Nitro-beta-pinene, nitroso-beta-pinene.

    Reduction: Various amines.

    Substitution: Halogenated derivatives, alkylated or acylated products.

Scientific Research Applications

3-Amino-beta-pinene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-amino-beta-pinene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    Alpha-pinene: Another isomer of pinene with similar biological activities but different structural properties.

    Beta-pinene: The parent compound of 3-amino-beta-pinene, lacking the amino group.

    Limonene: A monoterpene with similar applications in the fragrance and flavor industry.

Uniqueness of 3-Amino-beta-pinene:

Properties

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-amine

InChI

InChI=1S/C10H17N/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-9H,1,4-5,11H2,2-3H3

InChI Key

ZEKALTOSWFXTCN-UHFFFAOYSA-N

SMILES

CC1(C2CC1C(=C)C(C2)N)C

Canonical SMILES

CC1(C2CC1C(=C)C(C2)N)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,6-Dimethyl-4-methylene-3-bicyclo[3.1.1]heptanamine
Reactant of Route 2
6,6-Dimethyl-4-methylene-3-bicyclo[3.1.1]heptanamine
Reactant of Route 3
6,6-Dimethyl-4-methylene-3-bicyclo[3.1.1]heptanamine
Reactant of Route 4
6,6-Dimethyl-4-methylene-3-bicyclo[3.1.1]heptanamine
Reactant of Route 5
6,6-Dimethyl-4-methylene-3-bicyclo[3.1.1]heptanamine
Reactant of Route 6
6,6-Dimethyl-4-methylene-3-bicyclo[3.1.1]heptanamine

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